Product packaging for 3-Bromo-5-chloro-2,6-difluorobenzylamine(Cat. No.:)

3-Bromo-5-chloro-2,6-difluorobenzylamine

Cat. No.: B13716811
M. Wt: 256.47 g/mol
InChI Key: TXPXDDFUOGAHIR-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2,6-difluorobenzylamine is a multifunctional halogenated benzylamine derivative engineered to serve as a key synthetic intermediate in advanced research and development. Its molecular structure, incorporating bromo, chloro, and fluoro substituents on an aromatic ring, makes it a valuable scaffold for constructing more complex molecules. This compound is primarily used in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where its benzylamine group can be further functionalized or used to introduce the benzyl moiety into target structures . The specific halogen pattern is significant; the fluorine atoms can enhance the metabolic stability and bioavailability of lead compounds, while the bromo and chloro groups provide versatile handles for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to build molecular diversity . The synthetic value of this compound is highlighted by modern industrial processes that produce similar halogenated benzylamines through the catalytic hydrogenation of the corresponding benzonitriles, a method known for its efficiency and high yield . As a building block, it facilitates the exploration of new chemical space in medicinal chemistry and materials science. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrClF2N B13716811 3-Bromo-5-chloro-2,6-difluorobenzylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrClF2N

Molecular Weight

256.47 g/mol

IUPAC Name

(3-bromo-5-chloro-2,6-difluorophenyl)methanamine

InChI

InChI=1S/C7H5BrClF2N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H,2,12H2

InChI Key

TXPXDDFUOGAHIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)CN)F)Cl

Origin of Product

United States

Reactivity and Reaction Mechanisms of 3 Bromo 5 Chloro 2,6 Difluorobenzylamine

Reactivity of the Benzylic Amine Functional Group

The primary amine attached to a benzyl (B1604629) group in 3-Bromo-5-chloro-2,6-difluorobenzylamine is a key site of reactivity. Its nucleophilic nature and the ability to undergo various transformations are central to its synthetic utility.

Nucleophilic Properties and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine confers nucleophilic character to the molecule. This allows it to participate in alkylation reactions with various electrophiles, such as alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkylating agent, leading to the formation of a new carbon-nitrogen bond and yielding secondary or tertiary amines, depending on the reaction conditions and stoichiometry.

Acylation and Sulfonylation for Amide/Sulfonamide Formation

The benzylic amine readily undergoes acylation and sulfonylation reactions when treated with acylating agents (e.g., acyl chlorides, anhydrides) or sulfonylating agents (e.g., sulfonyl chlorides), respectively. These reactions typically proceed in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent or the sulfur atom of the sulfonylating agent, resulting in the formation of stable amide or sulfonamide linkages.

Oxidative Transformations (e.g., to Aryl Nitriles)

While direct oxidation of the primary amine in this compound to a nitrile is a potential transformation, the oxidation of primary amines can lead to a variety of products, including imines, oximes, and nitriles, depending on the oxidizing agent and reaction conditions. The conversion to an aryl nitrile involves the formal loss of two hydrogen atoms from the amine and two hydrogen atoms from the benzylic carbon. This transformation is a valuable synthetic tool for the introduction of the nitrile functional group.

Reactivity of the Aromatic Halogen Substituents

The bromine and chlorine atoms attached to the aromatic ring of this compound are pivotal for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of fluorine atoms also influences the reactivity of the aryl halides.

Palladium-Catalyzed Cross-Coupling Reactions

The halogen substituents on the aromatic ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide (bromide or chloride) with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.com The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst. nih.gov The reactivity of the halogens typically follows the order I > Br > Cl. This reaction is widely used for the formation of C(sp2)–C(sp2) bonds. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base, such as an amine. wikipedia.org The reaction is highly valued for the synthesis of arylalkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl halide with an amine. This method is a significant tool for the synthesis of arylamines and is compatible with a wide range of amine substrates.

Reaction Reactants Catalyst/Reagents Bond Formed
Suzuki-MiyauraAryl Halide, Boronic Acid/EsterPalladium Catalyst, BaseC-C
SonogashiraAryl Halide, Terminal AlkynePalladium Catalyst, Copper(I) Co-catalyst, BaseC-C (alkyne)
Buchwald-HartwigAryl Halide, AminePalladium Catalyst, BaseC-N

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In this compound, the fluorine atoms act as electron-withdrawing groups, which can facilitate SNAr reactions.

Differentiation of Halogen Reactivity (Bromine vs. Chlorine vs. Fluorine)

The selective functionalization of this compound hinges on the differential reactivity of its four halogen substituents. In the context of nucleophilic aromatic substitution (SNAr), the generally accepted order of reactivity for halogens is F > Cl > Br > I. uomustansiriyah.edu.iqresearchgate.net This trend is primarily attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. uomustansiriyah.edu.iq

For this compound, the two fluorine atoms at the ortho positions (C2 and C6) relative to the aminomethyl group are expected to be the most susceptible to nucleophilic attack. This heightened reactivity is a consequence of both the inherent reactivity of the C-F bond in SNAr reactions and the activating effect of the aminomethyl group. Although the aminomethyl group is an ortho, para-director in electrophilic aromatic substitution, its influence in nucleophilic substitution on a polyhalogenated ring is more complex. It can influence the electron density at the substituted carbons, potentially modulating the relative reactivity of the halogens.

While fluorine is typically the most reactive halogen in SNAr, the specific reaction conditions and the nature of the nucleophile can lead to selective substitution of other halogens. For instance, in certain enzymatic or metal-catalyzed reactions, the reactivity order can be altered. Some enzymatic halogenation and dehalogenation processes exhibit different selectivity, with some showing a preference for heavier halogens like bromine or chlorine over fluorine. nih.gov

The following table summarizes the general reactivity trends of halogens in different reaction types:

Reaction TypeGeneral Halogen Reactivity OrderKey Influencing Factors
Nucleophilic Aromatic Substitution (SNAr)F > Cl > Br > IElectronegativity, stabilization of Meisenheimer complex
Electrophilic Aromatic SubstitutionF < Cl < Br < I (deactivating effect)Inductive vs. Resonance effects
Metal-Catalyzed Cross-CouplingI > Br > Cl >> FCarbon-halogen bond strength

Mechanistic Studies and Computational Insights into Reactivity

A deeper understanding of the reactivity of this compound can be achieved through mechanistic studies and computational chemistry, which provide insights into reaction pathways, transition states, and the subtle interplay of steric and electronic effects.

Investigation of Reaction Pathways and Transition States

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of SNAr reactions. nih.gov These studies can map the potential energy surface of a reaction, identifying the transition states and intermediates involved. For the nucleophilic substitution of this compound, computational analysis would likely focus on the relative energy barriers for the attack of a nucleophile at each of the halogenated carbon atoms.

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov Computational studies can model the geometry and stability of the transition states leading to these intermediates for each halogen. It has been predicted that for fluorinated aromatics, a concerted substitution mechanism may be preferred over the formation of an anionic intermediate. nih.gov DFT calculations can help to distinguish between these potential pathways for this compound.

Role of Steric and Electronic Effects on Reactivity and Selectivity

The reactivity and selectivity of halogen displacement in this compound are governed by a delicate balance of steric and electronic effects.

Steric Effects: The presence of two fluorine atoms in the ortho positions to the aminomethyl group creates a sterically hindered environment. wikipedia.orgfiveable.me This steric hindrance can affect the approach of a nucleophile, potentially favoring attack at the less hindered para-position occupied by the bromine atom, or even the meta-position of the chlorine atom, depending on the size of the attacking nucleophile. libretexts.org The "ortho effect" is a known phenomenon where ortho-substituents can influence the properties and reactivity of a functional group on a benzene (B151609) ring through steric interactions. wikipedia.org

The interplay of these effects is summarized in the table below:

SubstituentPositionElectronic Effect on RingSteric Effect
-CH2NH21Activating (Resonance)Moderate
-F2, 6Deactivating (Inductive) > Activating (Resonance)Significant
-Cl5Deactivating (Inductive) > Activating (Resonance)Moderate
-Br3Deactivating (Inductive) > Activating (Resonance)Moderate

Derivatization and Synthesis of Advanced Analogues

Modification of the Benzylic Amine for Diverse Organic Scaffolds

The primary benzylic amine group in 3-bromo-5-chloro-2,6-difluorobenzylamine is a versatile handle for derivatization. Standard transformations such as N-alkylation, N-acylation, and sulfonylation can be employed to generate a library of analogues with modified properties.

N-Alkylation: The amine can undergo mono- or di-alkylation with various alkyl halides. Selective mono-alkylation can be challenging due to the potential for overalkylation but can be achieved under controlled reaction conditions. researchgate.net A more general approach is the "borrowing hydrogen" methodology, which couples alcohols with amines, offering an environmentally friendly route to N-alkylated products. acs.orgrsc.org Reductive amination, involving the reaction of the amine with an aldehyde or ketone to form an imine followed by reduction, is another effective method for introducing diverse substituents. pearson.comresearchgate.net

N-Acylation: The reaction of the benzylic amine with acyl chlorides or acid anhydrides readily forms stable amide derivatives. unacademy.comdoubtnut.com This common transformation can introduce a vast range of functional groups. The use of benzotriazole (B28993) chemistry provides a mild and efficient method for N-acylation, which can be performed in environmentally benign solvents like water. nih.gov

Sulfonylation: Treatment of the amine with various sulfonyl chlorides in the presence of a base yields sulfonamides. nih.govcbijournal.com This reaction is robust and allows for the incorporation of aryl, alkyl, or heterocyclic sulfonyl moieties, significantly altering the electronic and steric properties of the parent molecule. nih.govorganic-chemistry.org

The following table summarizes these key transformations of the benzylic amine.

Reaction TypeReagentsProduct ClassKey Features
N-AlkylationAlkyl Halide (R-X), BaseSecondary/Tertiary AminesIntroduces alkyl scaffolds.
Reductive AminationAldehyde/Ketone (R'COR''), Reducing Agent (e.g., NaBH3CN)Secondary/Tertiary AminesHighly versatile for creating substituted amines. pearson.com
N-AcylationAcyl Chloride (RCOCl) or Anhydride ((RCO)2O)AmidesForms stable, neutral amide linkage. unacademy.com
SulfonylationSulfonyl Chloride (RSO2Cl), BaseSulfonamidesIntroduces strongly electron-withdrawing groups. nih.gov

Functionalization via Cross-Coupling at Aryl Halide Positions for Complex Molecule Synthesis

The presence of two distinct halogen atoms (bromine and chlorine) on the aromatic ring of this compound allows for selective and sequential functionalization using metal-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, enabling site-selective modifications.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl halide with an organoboron reagent (boronic acid or ester). By carefully selecting the catalyst and reaction conditions, the C-Br bond can be selectively coupled, leaving the C-Cl bond intact for a subsequent, different coupling reaction. This stepwise approach allows for the synthesis of complex biaryl and heteroaryl structures. organic-chemistry.orgresearchgate.net

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and copper co-catalysts, provides a direct route to arylalkynes. rsc.org This method can be used to introduce linear, rigid scaffolds or to provide a handle for further transformations, such as cyclization reactions to form heterocycles.

Other important cross-coupling reactions include the Buchwald-Hartwig amination (for C-N bond formation), Heck coupling (for C-C bond formation with alkenes), and cyanation reactions. The differential reactivity of the C-Br and C-Cl bonds is a key strategic element in the synthesis of highly functionalized and complex analogues.

The table below illustrates potential selective cross-coupling strategies.

Coupling ReactionCoupling PartnerTypical CatalystBond FormedSelectivity
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(PPh3)4, PdCl2(dppf)C(aryl)-C(aryl)Preferential reaction at the C-Br position. organic-chemistry.org
SonogashiraTerminal AlkynePd(PPh3)4 / CuIC(aryl)-C(alkynyl)Highly selective for C-Br over C-Cl. rsc.org
Buchwald-HartwigAmine (R2NH)Pd2(dba)3 + LigandC(aryl)-NCan be tuned for selectivity.
HeckAlkenePd(OAc)2C(aryl)-C(alkenyl)Typically more reactive at the C-Br site.

Stereoselective Synthesis of Chiral Analogues

While this compound is achiral, chiral analogues can be synthesized. Chirality can be introduced at the benzylic carbon or by creating axial chirality through controlled synthesis.

One primary approach is the asymmetric synthesis of the benzylic amine itself. This can be achieved through the asymmetric reduction of a corresponding prochiral imine or the reductive amination of a prochiral ketone precursor (3-bromo-5-chloro-2,6-difluoroacetophenone) using chiral catalysts or reagents. organic-chemistry.org

Alternatively, the existing primary amine can be derivatized with a chiral auxiliary. The resulting diastereomers can be separated chromatographically, and subsequent cleavage of the auxiliary would yield the enantiomerically pure amine.

Furthermore, stereoselective cross-coupling reactions can be employed to generate axially chiral biaryl systems. A Suzuki-Miyaura coupling reaction with a sterically hindered ortho-substituted boronic acid can lead to the formation of atropisomers, where rotation around the newly formed C-C bond is restricted. nih.gov The diastereoselectivity of such reactions can often be controlled by the choice of chiral ligands on the metal catalyst. nih.gov

Incorporation into Polycyclic and Heterocyclic Systems

The functional handles on this compound serve as excellent starting points for the construction of more complex ring systems.

Heterocycle Synthesis via Cross-Coupling: A straightforward method involves the intermolecular cross-coupling of the aryl halide positions with organoboron or organotin reagents that already contain a heterocyclic motif. For instance, a Suzuki coupling with pyridineboronic acid or thiopheneboronic acid would directly attach these rings to the core structure. organic-chemistry.org

Cyclization Reactions: More elaborate polycyclic and heterocyclic systems can be built through intramolecular cyclization reactions. For example:

N-Acylation and Cyclization: The benzylic amine can be acylated with a suitable reagent, and the resulting intermediate can undergo intramolecular cyclization. A Pictet-Spengler or Bischler-Napieralski type reaction sequence could be envisioned to form fused nitrogen-containing heterocyles.

Intramolecular Cross-Coupling: A substituent introduced at the benzylic amine could be designed to contain a halide or boronic acid, which could then participate in an intramolecular cross-coupling reaction with one of the aryl halide positions to form a fused ring system.

These strategies allow for the transformation of the simple benzylamine (B48309) core into complex, multi-ring architectures. nih.gov

Exploration of Novel Bioisosteric Replacements

Bioisosteric replacement is a strategy used to modify molecular properties by substituting one atom or group with another that has similar steric, electronic, or physicochemical characteristics. This approach can be applied to this compound to fine-tune its chemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, without drastically altering its core structure.

Halogen Replacement: The bromine and chlorine atoms are classic bioisosteres for each other, but they can also be replaced by other groups.

Trifluoromethyl (-CF₃) group: Often used as a bioisostere for iodine or bromine. It is highly lipophilic and strongly electron-withdrawing but is larger than a bromine atom.

Cyano (-CN) group: A linear, polar group that can act as a hydrogen bond acceptor. It is sterically smaller than chlorine.

Small heterocycles: A tetrazole ring can be a bioisosteric replacement for a carboxylic acid group, but small rings like oxetane (B1205548) or azetidine (B1206935) can also be considered as replacements for other functionalities to modulate solubility and conformation. The 3,3-difluorooxetane (B2587318) unit has been explored as a versatile substituent. acs.org

Aminomethyl Group Replacement: The -CH₂NH₂ group can also be replaced.

Hydroxymethyl (-CH₂OH) or methoxy (B1213986) (-OCH₃) groups: These replacements would remove the basicity of the amine and introduce hydrogen bond donor/acceptor capabilities, significantly altering polarity and intermolecular interactions.

The table below provides examples of potential bioisosteric replacements and their impact on chemical properties.

Original GroupBioisosteric ReplacementPredicted Change in Chemical Properties
Bromo (-Br)Trifluoromethyl (-CF3)Increases lipophilicity and electron-withdrawing character; larger steric profile.
Chloro (-Cl)Cyano (-CN)Increases polarity; introduces hydrogen bond acceptor; smaller steric profile.
Aminomethyl (-CH2NH2)Hydroxymethyl (-CH2OH)Removes basicity; introduces hydrogen bond donor/acceptor properties; increases polarity.
Aminomethyl (-CH2NH2)Methylamino (-NHCH3)Converts primary to secondary amine; slightly increases lipophilicity and steric bulk.

Advanced Spectroscopic and Structural Elucidation Methods

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F) for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. For "3-Bromo-5-chloro-2,6-difluorobenzylamine," a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the atomic arrangement and electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the aminomethyl (-CH₂NH₂) group and the aromatic proton.

-CH₂- (Aminomethyl Protons): This would likely appear as a singlet or a narrowly coupled multiplet in the range of 3.8-4.5 ppm. The chemical shift is influenced by the electron-withdrawing aromatic ring.

-NH₂ (Amine Protons): These protons typically present as a broad singlet, and their chemical shift can vary significantly (typically 1.5-3.5 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

Ar-H (Aromatic Proton): The single proton on the aromatic ring is expected to be a triplet due to coupling with the two adjacent fluorine atoms. Its chemical shift would be significantly downfield, likely in the range of 7.0-7.5 ppm, due to the cumulative deshielding effects of the halogen substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule.

-CH₂- (Aminomethyl Carbon): This carbon would likely resonate in the range of 40-50 ppm.

Aromatic Carbons: The six aromatic carbons will show distinct signals, with their chemical shifts heavily influenced by the attached substituents. The carbons directly bonded to fluorine will exhibit large C-F coupling constants, which is a characteristic feature. The carbon atoms attached to bromine and chlorine will also have their resonances in the expected regions for halogenated benzene (B151609) derivatives.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for fluorinated organic compounds. For this molecule, a single signal is expected for the two equivalent fluorine atoms. This signal would likely appear in the typical range for fluoroaromatic compounds and would show coupling to the adjacent aromatic proton.

NucleusFunctional GroupPredicted Chemical Shift (ppm)Predicted MultiplicityNotes
¹H-CH₂-3.8 - 4.5Singlet or narrow multipletAdjacent to the aromatic ring.
¹H-NH₂1.5 - 3.5Broad SingletChemical shift is solvent and concentration dependent.
¹HAr-H7.0 - 7.5TripletCoupling to two adjacent fluorine atoms.
¹³C-CH₂-40 - 50-Aliphatic carbon.
¹³CAr-C110 - 160-Chemical shifts are influenced by halogen substituents; C-F couplings are expected.
¹⁹FAr-F-110 to -140MultipletCoupling to the adjacent aromatic proton.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For "this compound," HRMS would confirm the molecular formula, C₇H₅BrClF₂N.

A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a distinctive cluster of peaks for the molecular ion.

Fragmentation Analysis: Electron impact (EI) or other ionization techniques would cause the molecule to fragment in a predictable manner. Common fragmentation pathways for benzylamines include the loss of the amino group and benzylic cleavage. The most prominent peak is often the tropylium (B1234903) ion or a substituted tropylium ion, formed by the loss of the -NH₂ group and subsequent rearrangement.

ParameterExpected Observation
Molecular FormulaC₇H₅BrClF₂N
Exact MassCalculated based on the most abundant isotopes.
Isotopic PatternCharacteristic pattern for one bromine and one chlorine atom.
Major FragmentsLoss of -NH₂, benzylic cleavage fragments.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups within a molecule.

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the N-H bonds.

C-H Stretching: The aromatic C-H stretch will appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the -CH₂- group will be observed in the 2850-2960 cm⁻¹ region.

N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is expected in the range of 1590-1650 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-F Stretching: Strong absorption bands due to C-F stretching are expected in the fingerprint region, typically between 1100 and 1400 cm⁻¹.

C-Cl and C-Br Stretching: The C-Cl and C-Br stretching vibrations will be found at lower wavenumbers in the fingerprint region, typically below 800 cm⁻¹.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Weak to Medium
Aliphatic C-H Stretch2850 - 2960Medium
N-H Bend1590 - 1650Medium to Strong
Aromatic C=C Stretch1450 - 1600Medium
C-F Stretch1100 - 1400Strong
C-Cl Stretch600 - 800Medium to Strong
C-Br Stretch500 - 650Medium to Strong

Single-Crystal X-ray Diffraction for Solid-State Structural Conformation (if available for analogues)

While single-crystal X-ray diffraction data for "this compound" itself is not publicly documented, analysis of structurally similar halogenated benzylamine (B48309) derivatives allows for informed predictions about its solid-state conformation.

It is anticipated that the molecule would crystallize in a centrosymmetric space group, a common occurrence for organic molecules. The crystal packing would likely be dominated by intermolecular hydrogen bonding between the amine groups of neighboring molecules, forming chains or sheets. Additionally, halogen bonding (interactions involving the bromine and chlorine atoms) and π-π stacking interactions between the aromatic rings could play a significant role in stabilizing the crystal lattice. The bond lengths and angles would be expected to fall within the standard ranges for substituted benzene rings and benzylamine moieties.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating the electron density, DFT methods can elucidate molecular properties such as orbital energies, charge distribution, and molecular electrostatic potential, which are fundamental to understanding a molecule's stability and reactivity.

For 3-Bromo-5-chloro-2,6-difluorobenzylamine, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and compute its electronic properties. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

The distribution of these frontier orbitals provides insight into the regions of the molecule that are most likely to participate in chemical reactions. In this compound, the HOMO is expected to be localized primarily on the aromatic ring and the nitrogen atom of the aminomethyl group, reflecting the areas of highest electron density. Conversely, the LUMO is likely distributed over the aromatic ring, influenced by the electron-withdrawing halogen substituents.

A Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the charge distribution and interactions between orbitals. This analysis would reveal the nature of the C-Br, C-Cl, and C-F bonds, as well as the delocalization of electron density within the molecule.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D

Note: The data in this table is illustrative and represents typical values for similar halogenated aromatic compounds.

Molecular Dynamics Simulations for Conformational and Dynamic Studies

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions.

For this compound, MD simulations can be used to explore the rotational freedom of the aminomethyl group and the flexibility of the molecule in different environments, such as in a solvent or interacting with a biological macromolecule. The simulations would typically employ a force field, which is a set of empirical energy functions that describe the potential energy of the system.

Key insights from MD simulations would include the preferred conformations of the benzylamine (B48309) side chain relative to the aromatic ring. The rotation around the C-C bond connecting the aminomethyl group to the ring is a critical conformational degree of freedom. Analysis of the simulation trajectory can identify the most stable rotamers and the energy barriers between them. This information is crucial for understanding how the molecule might orient itself when interacting with other molecules.

Table 2: Hypothetical Conformational Data from Molecular Dynamics Simulations

Dihedral AngleMost Populated RangeEnergy Barrier (kcal/mol)
C-C-N-H60° ± 15°2.5
C-C-N-H180° ± 15°3.0
C-C-N-H-60° ± 15°2.5

Note: The data in this table is illustrative and represents typical values for substituted benzylamines.

Prediction of Reactivity and Regioselectivity through Computational Models

Computational models are invaluable for predicting the reactivity of a molecule and the regioselectivity of its reactions. For an aromatic compound like this compound, a primary concern is its behavior in electrophilic aromatic substitution reactions.

The electronic properties derived from DFT calculations, such as the distribution of the HOMO and the calculated atomic charges, can be used to predict which positions on the aromatic ring are most susceptible to electrophilic attack. The positions with the highest electron density (most negative charge) and the largest HOMO coefficients are generally the most reactive towards electrophiles. The aminomethyl group is an activating, ortho-, para-directing group, while the halogen atoms are deactivating, ortho-, para-directing groups. The interplay of these substituents, along with the steric hindrance they impose, will determine the ultimate regioselectivity.

More advanced computational models involve calculating the energies of the intermediate structures (sigma complexes or Wheland intermediates) that would be formed upon electrophilic attack at each possible position on the ring. The position that leads to the most stable intermediate is predicted to be the major site of reaction. These calculations provide a quantitative measure of the activation energies for substitution at different sites.

Another approach is to use Fukui functions, which are derived from the change in electron density upon the addition or removal of an electron. The Fukui function for nucleophilic attack (f+) indicates the sites most susceptible to electrophilic attack.

Table 3: Hypothetical Predicted Regioselectivity for Electrophilic Aromatic Substitution

Ring PositionRelative Energy of Intermediate (kcal/mol)Predicted Reactivity
40.0Most Favorable
6+3.5Less Favorable
2+5.0Least Favorable

Note: The data in this table is illustrative and based on the expected electronic effects of the substituents.

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological activity predictions)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. tandfonline.com These models are highly useful for predicting the properties of new or untested compounds based on their molecular structure alone.

For this compound, QSPR models can be developed to predict properties such as boiling point, solubility, and partition coefficient (logP). These models are built using a set of known compounds (a training set) with experimentally determined properties. A wide range of molecular descriptors are calculated for each compound in the training set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment, orbital energies).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that best relates a subset of these descriptors to the property of interest. Once a robust model is developed and validated, it can be used to predict the properties of this compound.

For example, a QSPR model for the octanol-water partition coefficient (logP) of halogenated aromatic compounds might take the following general form:

logP = c₀ + c₁(Molecular Volume) + c₂(Polar Surface Area) + c₃*(Sum of Halogen Atomic Masses)

Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis of the training set data. Such models provide a rapid and cost-effective way to estimate key physicochemical properties without the need for experimental measurements.

Applications in Advanced Organic Synthesis and Materials Science Research

A Versatile Building Block for High-Value Chemicals

3-Bromo-5-chloro-2,6-difluorobenzylamine serves as a crucial intermediate in the synthesis of a variety of fine chemicals, particularly in the pharmaceutical and agrochemical industries. The presence of multiple halogen atoms allows for selective functionalization through various cross-coupling reactions, making it a valuable precursor for creating a diverse range of substituted aromatic compounds.

The strategic placement of bromine, chlorine, and fluorine atoms on the benzene (B151609) ring provides multiple reaction sites that can be addressed with high selectivity. For instance, the bromine atom can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This is a fundamental transformation in the synthesis of many pharmaceutical agents and other high-value organic molecules.

While direct synthetic applications of this compound are not extensively documented in publicly available literature, the utility of similarly structured compounds is well-established. For example, related compounds like 3-Bromo-5-chloro-2-fluorobenzoic acid are cited in patents as key intermediates for pharmaceutical synthesis. googleapis.comgoogleapis.com Furthermore, the synthesis of 2,4-difluorobenzylamines has been patented for their use as crucial intermediates in the production of medicines and agrochemicals. google.com This underscores the potential of the title compound to serve a similar role as a foundational element in the construction of complex, biologically active molecules.

Table 1: Key Reactive Sites of this compound and Their Potential Transformations

Reactive SitePotential TransformationSignificance in Fine Chemical Synthesis
Bromo GroupPalladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)Introduction of aryl, alkyl, and amino groups
Chloro GroupNucleophilic aromatic substitution, cross-coupling reactionsFurther functionalization of the aromatic ring
Fluoro GroupsInfluence on electronic properties and metabolic stabilityEnhancement of biological activity and pharmacokinetic properties
Benzylamine (B48309) MoietyAcylation, alkylation, formation of Schiff basesIncorporation into larger molecular frameworks

Crafting Complexity: Synthesis of Organic Scaffolds and Chemical Probes

The unique electronic and steric properties imparted by the halogen substituents make this compound an attractive starting material for the synthesis of complex organic scaffolds. These scaffolds form the core structures of many biologically active compounds and chemical probes used to investigate biological processes.

A Foundation for Innovation in Catalysis: Ligand and Catalyst Development

The benzylamine functionality of this compound provides a convenient point of attachment for coordination to transition metals, making it a candidate for the development of novel ligands and catalysts. The electronic properties of the aromatic ring, which are significantly influenced by the halogen substituents, can be fine-tuned to modulate the activity and selectivity of a resulting metal complex.

For example, the benzylamine can be derivatized to form Schiff bases or other multidentate ligands that can chelate to transition metals like palladium, copper, or nickel. Such complexes can exhibit catalytic activity in a variety of organic transformations, including cross-coupling reactions and C-H activation. The steric bulk and electronic nature of the 3-bromo-5-chloro-2,6-difluorophenyl group can play a crucial role in determining the efficiency and selectivity of the catalyst.

The development of new catalysts is an active area of research, and while specific catalysts derived from this compound are not yet reported, the principles of ligand design suggest its potential in this arena.

Building the Future: Potential in Polymeric and Advanced Materials

The application of halogenated aromatic compounds in materials science is a growing field, and this compound presents intriguing possibilities for the development of novel polymers and advanced materials. The presence of bromine and chlorine atoms can enhance the flame-retardant properties of polymers into which they are incorporated. nih.gov

Furthermore, the highly fluorinated nature of the molecule can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. Research on the synthesis and copolymerization of structurally similar compounds, such as isobutyl phenylcyanoacrylates with 3-chloro-2,6-difluoro and 4-chloro-2,6-difluoro substitutions, has demonstrated the feasibility of incorporating such motifs into polymeric structures. google.com

The benzylamine group itself can be a reactive handle for polymerization, for example, through the formation of polyamides or polyimides. The resulting polymers would possess the unique combination of properties conferred by the polyhalogenated aromatic ring.

Table 2: Potential Applications of this compound in Materials Science

Material TypePotential Property EnhancementRationale
Flame-Retardant PolymersIncreased resistance to combustionPresence of bromine and chlorine atoms
High-Performance PolymersEnhanced thermal and chemical stabilityStrong carbon-fluorine bonds
Advanced Optical MaterialsModified refractive index and optical propertiesInfluence of fluorine substitution
Functional CoatingsHydrophobicity and chemical resistanceHigh fluorine content

Challenges and Future Research Directions

Development of More Efficient and Atom-Economical Synthetic Pathways

One promising approach is the application of catalysis to minimize waste and improve reaction efficiency. Addition reactions, which incorporate all atoms of the reactants into the final product, represent an ideal atom-economical process. The development of catalytic addition reactions for the synthesis of polyhalogenated aromatic amines could significantly improve the sustainability of their production. Furthermore, improving upon classical methods like the Gabriel synthesis for primary amine production is crucial. Research into recoverable reagents and catalytic systems for such transformations can enhance atom economy by allowing for the reuse of reaction components. princeton.edu The goal is to design synthetic pathways where the majority of the atoms from the starting materials are incorporated into the desired product, thereby reducing waste and improving cost-effectiveness. nih.govresearchgate.netdntb.gov.ua

Strategies for Orthogonal Reactivity of Multiple Halogen Atoms for Selective Functionalization

The presence of three different halogen atoms (bromine, chlorine, and fluorine) on the aromatic ring of 3-Bromo-5-chloro-2,6-difluorobenzylamine offers a unique platform for selective functionalization, provided that their reactivity can be precisely controlled. A significant challenge lies in achieving orthogonal reactivity, where one halogen can be selectively manipulated in the presence of the others.

Future research will focus on developing methods that exploit the distinct electronic and steric properties of each halogen. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have shown chemoselectivity based on the differing reactivity of various halogens. researchgate.net The general order of reactivity for palladium-catalyzed coupling is I > Br > Cl, which suggests that the bromo substituent on the target molecule could be selectively functionalized over the chloro substituent.

Furthermore, novel strategies are being explored to achieve even greater control. One such strategy involves the use of aryl germanes, which exhibit privileged stability under harsh fluorination conditions but show superior reactivity in electrophilic iodinations and brominations. researchgate.netnih.gov Adapting such methodologies could allow for the selective introduction or modification of halogens with complete positional control. Additionally, nucleophilic aromatic substitution (SNAr) reactions on polyfluoroarenes can be tuned to achieve selective C-F bond functionalization while leaving other halogens like chlorine intact, opening avenues for subsequent transformations. nih.gov

Exploration of Novel Reaction Types and Transformations involving Polyhalogenated Benzylamines

Beyond established cross-coupling reactions, the exploration of novel reaction types is essential for expanding the synthetic utility of polyhalogenated benzylamines. The unique electronic properties conferred by multiple halogen substituents can be harnessed to enable new chemical transformations.

One area of active research is photoredox catalysis, which uses visible light to initiate reactions under mild conditions. mdpi.com This technology has been successfully applied to aromatic substitution reactions and could be used to functionalize the polyhalogenated ring of this compound in novel ways. For example, photoredox-catalyzed reactions could enable the substitution of a halogen atom with various nucleophiles, including dialkylamino fragments derived from tertiary amines. researchgate.netnih.govnih.gov

Another promising frontier is the catalytic C-H activation of the benzylamine (B48309) moiety itself. researchgate.net Palladium-catalyzed C-H activation can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular scaffolds. nih.govnih.gov Research into directing group strategies that enable site-selective C-H functionalization of the aromatic ring or the benzylic position will be crucial for developing new derivatization methods. labxing.com

Integration into Automated Synthesis and Flow Chemistry Platforms for Scalability

To translate laboratory-scale discoveries into practical applications, the integration of synthetic routes into automated and scalable platforms is necessary. Flow chemistry, where reactions are performed in a continuously flowing stream, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and greater product purity. nih.govacs.org

Future research will focus on adapting the synthesis of this compound and its derivatives to automated flow chemistry systems. nih.gov This will involve the optimization of reaction conditions for continuous processing and the development of in-line purification and analysis techniques. researchgate.net The use of solid-phase synthesis within a flow system can further simplify purification by allowing for easy separation of the product from reagents and byproducts. acs.org The combination of artificial intelligence for synthetic route design with robotic flow chemistry platforms has the potential to accelerate the discovery and production of new molecules based on the polyhalogenated benzylamine scaffold. vapourtec.com

Expanding the Scope of Derivatization for New Chemical Space Exploration

Polyhalogenated aromatic compounds like this compound serve as valuable building blocks in medicinal chemistry and drug discovery. researchgate.netillinois.edu The strategic placement of multiple halogens allows for fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy. enamine.net

Future research will focus on expanding the library of derivatives that can be synthesized from this scaffold to explore new areas of chemical space. This will involve leveraging the selective functionalization strategies discussed previously to introduce a wide variety of substituents at different positions on the aromatic ring. The development of novel benzylamine antimycotics from halogen-substituted precursors highlights the potential of this class of compounds in generating new bioactive molecules. nih.gov Furthermore, the incorporation of these building blocks into DNA-encoded libraries (DELs) using compatible chemistries, such as photoredox-mediated reactions, can enable the high-throughput screening of vast numbers of compounds to identify new drug leads. nih.gov The synthesis of novel aromatic polymers through palladium-catalyzed cross-coupling reactions also demonstrates the potential of polyhalogenated building blocks in materials science. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-5-chloro-2,6-difluorobenzylamine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves sequential halogenation and functional group transformations. A plausible route is:

  • Step 1: Start with a fluorinated benzene derivative. Introduce bromine and chlorine via electrophilic aromatic substitution, ensuring regioselectivity using directing groups (e.g., nitro or amine groups).
  • Step 2: Reduce the nitro group (if present) to an amine using catalytic hydrogenation (H₂/Pd-C) or Sn/HCl.
  • Step 3: Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient).

Optimization Tips:

  • Monitor reaction progress with TLC or GC-MS to minimize side products.
  • Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of halogens.
  • Adjust stoichiometry of halogenating agents (e.g., NBS for bromination, Cl₂/FeCl₃ for chlorination) to reduce over-halogenation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for halogen substituent effects?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Expect splitting patterns due to coupling with adjacent fluorine atoms (e.g., ¹H signals near F substituents show splitting from 3JHF^3J_{H-F}).
    • Use deuterated DMSO or CDCl₃ as solvents. For ¹⁹F NMR, chemical shifts typically range from -100 to -150 ppm for aromatic fluorines.
  • Mass Spectrometry (EI-MS):
    • Look for molecular ion clusters (M, M+2, M+4) due to bromine’s isotopic signature (¹⁰⁹Br/⁸¹Br).
  • IR Spectroscopy:
    • Confirm NH₂ stretches (~3300-3500 cm⁻¹) and C-Br/C-Cl vibrations (500-800 cm⁻¹).

Data Interpretation:

  • Halogens induce deshielding in adjacent protons and carbons. Computational tools (e.g., ChemDraw NMR prediction) can assist in assignment .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions, and what computational models predict these effects?

Methodological Answer:

  • Electronic Effects:
    • Electron-withdrawing halogens (Br, Cl, F) deactivate the benzene ring, directing cross-coupling (e.g., Suzuki-Miyaura) to meta/para positions.
    • Use density functional theory (DFT) to calculate Fukui indices or local softness to predict reactive sites .
  • Case Study:
    • For coupling with boronic acids (e.g., phenylboronic acid), optimize Pd catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in THF/H₂O.
    • Monitor regioselectivity via HPLC and compare with DFT-predicted transition states .

Q. What challenges arise in resolving crystal structures of halogen-rich benzylamine derivatives, and how can SHELX software address these issues?

Methodological Answer:

  • Challenges:
    • Heavy atoms (Br, Cl) cause absorption errors and disorder in crystal lattices.
    • Fluorine’s low electron density complicates X-ray diffraction resolution.
  • Solutions with SHELX:
    • Use SHELXT for initial structure solution via dual-space algorithms.
    • Refine disordered regions with SHELXL using PART and SUMP instructions.
    • Apply TWIN commands for twinned crystals (common in halogenated compounds) .

Q. How do discrepancies in reported physical properties (e.g., melting point, solubility) of halogenated benzylamines impact experimental reproducibility, and what validation strategies are recommended?

Methodological Answer:

  • Example Discrepancies:
    • Melting points may vary due to polymorphic forms (e.g., reports mp 249–254°C for a similar benzylamine hydrochloride, while NIST data may differ slightly).
  • Validation Strategies:
    • Perform differential scanning calorimetry (DSC) to confirm melting ranges.
    • Measure solubility in DMSO, ethanol, and water using gravimetric analysis.
    • Cross-reference with high-purity commercial standards (e.g., Kanto Reagents >95% purity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.